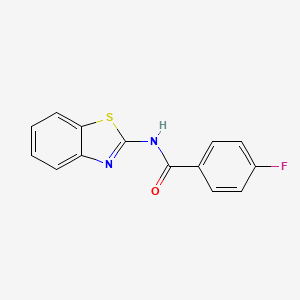

N-1,3-benzothiazol-2-yl-4-fluorobenzamide

Descripción general

Descripción

N-1,3-benzothiazol-2-yl-4-fluorobenzamide is a compound that belongs to the class of benzothiazole (BTA) derivatives . BTA derivatives are known for their broad spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, anti-tumour, antiviral, antibacterial, anti-proliferative, anti-diabetic, anti-convulsant, analgesic, anti-tubercular, antimalarial, anti-leishmanial, anti-histaminic, and anti-fungal properties .

Synthesis Analysis

The synthesis of N-1,3-benzothiazol-2-yl-4-fluorobenzamide can be achieved by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis

A structural study has been carried out on N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides . For the fluorinated derivative, single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations were conducted .Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .Aplicaciones Científicas De Investigación

- Complex Formation : N-(1,3-benzothiazol-2-yl)-4-fluorobenzamide (referred to as Btba) can form complexes with metal ions such as copper (Cu(II)) and mercury (Hg(II)). These complexes have been characterized using techniques like UV-VIS spectra, IR spectra, and NMR spectroscopy .

- Biological Activity : The prepared Btba complexes were tested against bacterial species, including Staphylococcus epidermidis, Staphylococcus aureus (gram-positive), E. coli, and Citrobacter freundii (gram-negative). Some complexes showed higher antibacterial activity than the reference antibiotic amikacin .

- Benzothiazole Derivatives : Btba belongs to the benzothiazole class, which has significant biological applications. Benzothiazoles are known for their anti-cancer, anti-inflammatory, anti-parasitic, and anti-viral properties .

- Donor Atoms : Btba contains effective N and S donor atoms, making it suitable for coordination with metal ions in medicinal chemistry .

- Hydroxybenzotriazole-Mediated Synthesis : Btba derivatives, such as N’-(1,3-benzothiazol-2-yl)-arylamides, have been synthesized using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as reagents .

- Influence on Vitamins and MDA Levels : Synthetic N-(1,3-benzothiazol-2-yl)-N-(4,5-dihydro-1 H-imidazol-2-yl) amine (2-Amdz) was studied for its impact on vitamins A, E, and C, as well as malondialdehyde (MDA) levels in rats .

- Ligand Properties : Btba can act as a bidentate ligand through the N atom of its five-membered ring in benzothiazole and the O atom of its carbonyl group. This property is relevant in material science and coordination chemistry .

Antibacterial Activity

Medicinal Chemistry

Synthesis of Novel Compounds

Antioxidant Research

Material Science

Pharmacology and Drug Design

Mecanismo De Acción

Target of Action

N-(1,3-benzothiazol-2-yl)-4-fluorobenzamide is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, the DprE1 enzyme, inhibiting its function . This interaction disrupts the synthesis of the cell wall of Mycobacterium tuberculosis, leading to the bacterium’s death .

Biochemical Pathways

The inhibition of the DprE1 enzyme disrupts the cell wall biosynthesis pathway in Mycobacterium tuberculosis . This disruption affects the integrity of the bacterial cell wall, leading to cell lysis and death .

Pharmacokinetics

A study on similar benzothiazole derivatives suggests that these compounds generally exhibit favorable pharmacokinetic profiles .

Result of Action

The result of the action of N-(1,3-benzothiazol-2-yl)-4-fluorobenzamide is the death of Mycobacterium tuberculosis cells . By inhibiting the DprE1 enzyme, the compound disrupts the cell wall biosynthesis, leading to cell lysis and death .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN2OS/c15-10-7-5-9(6-8-10)13(18)17-14-16-11-3-1-2-4-12(11)19-14/h1-8H,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVWMIWALOMXMOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353708 | |

| Record name | Benzamide, N-2-benzothiazolyl-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24784215 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

121189-71-7 | |

| Record name | Benzamide, N-2-benzothiazolyl-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5666721.png)

![4-[(3R*,4S*)-3-amino-4-(5-methyl-2-furyl)pyrrolidin-1-yl]-4-oxo-1-phenylbutan-1-one](/img/structure/B5666724.png)

![(2-{4-[(diethylamino)acetyl]-1-piperazinyl}-2-oxoethyl)diethylamine](/img/structure/B5666735.png)

![1-[3-(1H-tetrazol-1-yl)propanoyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5666744.png)

![N-cyclopropyl-3-[5-(3-methoxybenzyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanamide](/img/structure/B5666768.png)

![(3R*,4R*)-1-[(3-methoxy-5-methyl-2-thienyl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5666779.png)

![2-(dimethylamino)-N,4-dimethyl-N-{2-[(4-methylphenyl)thio]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5666787.png)

![4-methyl-2-[3-(1,1,2,2-tetrafluoroethyl)-5-isoxazolyl]phenol](/img/structure/B5666803.png)

![1-cyclopentyl-4-[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]-2-piperazinone](/img/structure/B5666806.png)

![N-cyclopropyl-3-{5-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5666812.png)